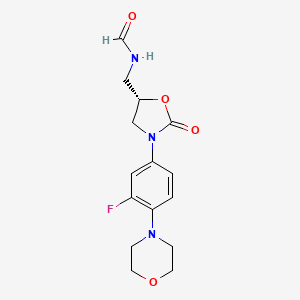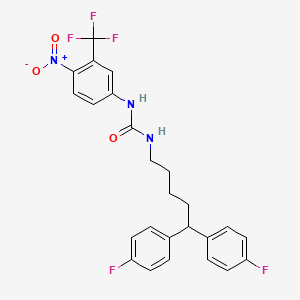
3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This specific compound is characterized by its unique structure, which includes multiple ethyl and methyl groups attached to the porphyrin ring, along with dipropionic acid side chains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin core.
Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Attachment of Dipropionic Acid Side Chains: The dipropionic acid side chains are attached via esterification reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of aldehydes and carboxylic acids.
Reduction: Reduction reactions can occur at the porphyrin ring, resulting in the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the porphyrin ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced porphyrin derivatives.
Substitution: Halogenated porphyrin compounds.
科学研究应用
3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties and reactivity of porphyrins.
Biology: Investigated for its role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
作用机制
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The porphyrin ring can coordinate with metal ions, forming metalloporphyrins that play a crucial role in catalysis and electron transfer processes. The dipropionic acid side chains enhance the solubility and bioavailability of the compound, facilitating its interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 3,3’-(7,12-Diethyl-3,8,13,17-tetramethyl-2,18-porphyrindiyl)dipropanoic acid
- Dimethyl 3,3’-(7,12-diethyl-3,8,13,17-tetramethyl-22,24-dihydroporphyrin-2,18-diyl)dipropanoate
- N-methyl mesoporphyrin IX
Uniqueness
3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid is unique due to its specific arrangement of ethyl and methyl groups, which influence its chemical reactivity and biological activity
属性
分子式 |
C35H40N4O4 |
|---|---|
分子量 |
580.7 g/mol |
IUPAC 名称 |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,23-pentamethyl-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43) |
InChI 键 |
XASXJWXLPCEQJN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=C3C(=C(C(=N3)C=C4C(=C(C(=CC5=NC(=CC(=C1C)N2C)C(=C5C)CC)N4)C)CCC(=O)O)CCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)




![(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11933408.png)



![3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11933423.png)


![6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)
